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Compound of Interest

Compound Name: (2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
boronic acids in drug discovery and development. It includes quantitative data on approved
drugs, step-by-step experimental methodologies, and visualizations of key biological pathways
and experimental workflows.

Introduction to Boronic Acids in Medicinal
Chemistry

Boronic acids and their derivatives have emerged as a significant class of compounds in
medicinal chemistry, primarily due to the unique electronic properties of the boron atom. The
boron atom in boronic acids possesses a vacant p-orbital, making it an excellent electrophile
that can form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl
group in the active site of many enzymes.[1][2] This ability to act as a transition-state analog
inhibitor has led to the successful development of several FDA-approved drugs.[3][4] Initially,
there was some apprehension regarding the potential toxicity of boron-containing compounds,
but this has been largely demystified, and they are now considered to have manageable
toxicity profiles.[2]

The versatility of boronic acids extends beyond enzyme inhibition. They are extensively used in
organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, which is a
powerful tool for creating carbon-carbon bonds in the synthesis of complex drug molecules.[5]
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The introduction of a boronic acid moiety into a drug candidate can also improve its
physicochemical and pharmacokinetic properties.[2][5]

FDA-Approved Boronic Acid Drugs

Several boronic acid-containing drugs have received FDA approval, demonstrating their clinical
significance. These drugs target a range of diseases, from cancer to infectious diseases.

Drug Name (Brand . Year of FDA
Target Therapeutic Area
Name) Approval
_ Multiple Myeloma,
Bortezomib
26S Proteasome Mantle Cell 2003
(Velcade®)
Lymphoma
Ixazomib (Ninlaro®) 26S Proteasome Multiple Myeloma 2015
Vaborbactam B-Lactamases (Class Complicated Urinary 2017
(Vabomere®) A and C) Tract Infections
Crisaborole Phosphodiesterase 4 ) N
) Atopic Dermatitis 2016
(Eucrisa®) (PDE4)
) Leucyl-tRNA )
Tavaborole (Kerydin®) Onychomycosis 2014
Synthetase

Quantitative Data for Selected FDA-Approved
Boronic Acid Drugs

The following tables summarize key quantitative data for bortezomib, ixazomib, and
vaborbactam, highlighting their potency and pharmacokinetic profiles.

Table 1: Potency and Selectivity of Boronic Acid Drugs
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Cell Line /
Drug Target Enzyme  IC50 / Ki Enzyme Reference
Source
20S Proteasome KPC-2 and CTX-
_ _ IC50: 2 nM - 135
Bortezomib (Chymotrypsin- M M-96 (3- [6]
n
like activity) lactamases
26S Proteasome ]
) ) IC50: Median ~5 Myeloma cell
Bortezomib (Chymotrypsin- ) [7]
) ) nM lines
like site)
) PC3 (prostate
Bortezomib - IC50: 32.8 nM [8]
cancer)
_ IC50: 4 nM - 12 MOLT4, CEM,
Bortezomib - [°]
nM Jurkat (T-ALL)
IC50: 6.74 nM
Ixazomib 20S Proteasome  (prodrug), 8.21 - [2]
nM (active form)
Ki: ~15-fold
KPC-2 3-
Vaborbactam lower than CTX- KPC-2 [10]
lactamase
M-15
AmpC [3- Ki: 140 nM (for
Vaborbactam AmpC [11]
lactamase analogue 10a)
Boronic Acid
ADC-7 (Class C ]
Analogue Ki: 6.11 uM ADC-7 [12]
B-lactamase)
(S06017)
Boronic Acid
ADC-7 (Class C ]
Analogue Ki: 0.45 nM ADC-7 [12]
B-lactamase)
(CR192)

Table 2: Pharmacokinetic Parameters of Selected Boronic Acid Drugs
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Administr Half-life Referenc
Drug ) Tmax Cmax AUC
ation (t1/2) e
~9-15
_ Intravenou Dose- Dose- hours
Bortezomib - o [13]
S dependent  dependent (initial
phase)
] Dose- Dose-
Ixazomib Oral ~1 hour ~9.5 days [4]
dependent  dependent
Vaborbacta Intravenou End of Dose- Dose- ~1.2-2.1 [14]
m S infusion dependent  dependent hours
ZB716
(Fulvestran 05-8 Dose- Dose-
_ Oral (Rat) - [15]
t-3-boronic hours dependent  dependent
acid)

Signaling Pathways and Mechanisms of Action

Boronic acid drugs exert their therapeutic effects by modulating specific signaling pathways.
The following diagrams illustrate the mechanisms of action for bortezomib and vaborbactam.
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Caption: Bortezomib inhibits the 26S proteasome, preventing IkB degradation and subsequent
NF-kB activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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